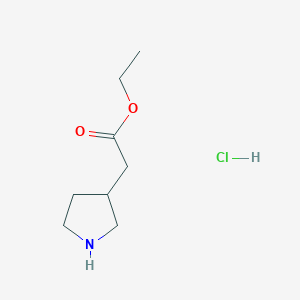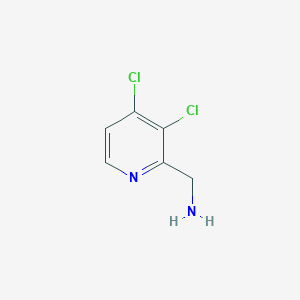
3,3-Dimethyl-1-(trifluoromethyl)cyclohexan-1-ol
Overview
Description
3,3-Dimethyl-1-(trifluoromethyl)cyclohexan-1-ol: is an organic compound characterized by a cyclohexane ring substituted with a trifluoromethyl group and a hydroxyl group. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of the trifluoromethyl group imparts significant electronegativity and stability, making it a compound of interest in fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-1-(trifluoromethyl)cyclohexan-1-ol typically involves the trifluoromethylation of cyclohexanone derivatives. One common method includes the use of trifluoromethyltrimethylsilane (TMSCF3) as a trifluoromethylating agent in the presence of a fluoride source such as tetrabutylammonium fluoride (TBAF). The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and crystallization is essential to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in 3,3-Dimethyl-1-(trifluoromethyl)cyclohexan-1-ol can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various cyclohexane derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of diverse fluorinated compounds.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of fluorinated cyclohexane derivatives.
Scientific Research Applications
Biology: The compound’s unique properties make it a valuable tool in biochemical research, where it is used to study enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: In medicinal chemistry, 3,3-Dimethyl-1-(trifluoromethyl)cyclohexan-1-ol is explored for its potential as a pharmacophore in drug design, particularly for developing new therapeutics with improved bioavailability and metabolic stability.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings, where its fluorinated nature imparts desirable properties such as chemical resistance and thermal stability.
Mechanism of Action
The mechanism by which 3,3-Dimethyl-1-(trifluoromethyl)cyclohexan-1-ol exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by increasing its lipophilicity and electronic effects. This allows the compound to modulate specific biochemical pathways, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole:
1,1,1-Trifluoro-2-methyl-2-propanol: Another fluorinated alcohol with similar properties but different structural features.
Uniqueness: 3,3-Dimethyl-1-(trifluoromethyl)cyclohexan-1-ol stands out due to its cyclohexane ring structure, which provides additional steric hindrance and stability compared to linear or aromatic fluorinated alcohols. This unique structure enhances its utility in various applications, particularly in the synthesis of complex organic molecules and materials .
Properties
IUPAC Name |
3,3-dimethyl-1-(trifluoromethyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F3O/c1-7(2)4-3-5-8(13,6-7)9(10,11)12/h13H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYHVKHAARQLED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)(C(F)(F)F)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1427365.png)







